4-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzamide derivatives has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Scientific Research Applications
Anticancer Activity
- The synthesis of indapamide derivatives, including compounds with structural similarities to "4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide," has been investigated for their pro-apoptotic and anticancer activities. One derivative demonstrated significant growth inhibition against melanoma cell lines, indicating the potential of these compounds as anticancer agents. The compound was also investigated for its ability to inhibit human carbonic anhydrase isoforms, which are relevant to cancer research (Ö. Yılmaz et al., 2015).
Antimicrobial Activity
- Research into the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles and benzamides, has demonstrated the antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities of these compounds. This highlights their potential for broad pharmacological applications (Snehal Patel et al., 2009).
- Another study focused on the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, further illustrating the antimicrobial potential of such compounds. The study found that hydroxy and amino substituted derivatives exhibited maximum antimicrobial activity, underscoring the importance of substituent effects on biological activity (A. Chawla, 2016).
Enzyme Inhibition
- The exploration of new structural features in sulfonamide derivatives for the inhibition of human carbonic anhydrases has been a subject of interest. A study on 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide derivatives showed that these compounds preferentially inhibit carbonic anhydrase isoforms II and XII, important for understanding the selectivity and mechanism of enzyme inhibition (S. Distinto et al., 2019).
QSAR Studies and Cytotoxic Evaluation
- QSAR studies and cytotoxic evaluations of thiazolidin-4-one derivatives have revealed significant antimicrobial and anticancer activities among synthesized compounds. One study highlighted the importance of topological and electronic parameters in describing the activity of these compounds, indicating the potential for designing more effective therapeutic agents based on these scaffolds (A. Deep et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-2-26-10-9-22-15-8-7-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFRRGRDSOUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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